GSK840

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

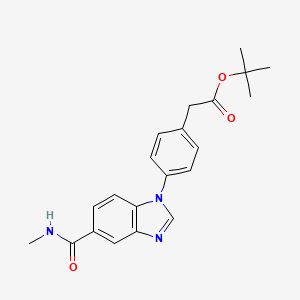

tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTLDBJIOSYXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK840: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). By elucidating its role in the necroptosis signaling pathway, this document serves as a comprehensive resource for researchers and professionals in the fields of cell death, inflammation, and drug discovery.

Core Mechanism of Action: Inhibition of RIPK3

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a central regulator of necroptosis.[1][2] Necroptosis is a form of programmed cell death characterized by cellular swelling, membrane rupture, and the release of pro-inflammatory cellular contents.[1] This pathway is implicated in a variety of inflammatory diseases, making its modulation a key therapeutic strategy.[1]

This compound exerts its inhibitory effect by binding to the kinase domain of RIPK3, thereby preventing the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This action effectively halts the necroptotic signaling cascade.

The Necroptosis Signaling Pathway and this compound's Point of Intervention

Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a signaling complex known as the necrosome. This complex is primarily composed of RIPK1 and RIPK3. The kinase activity of RIPK3 is indispensable for the execution of necroptosis. Activated RIPK3 phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[3]

This compound directly interferes with this pathway at the level of RIPK3 activation. By inhibiting the kinase function of RIPK3, this compound prevents the phosphorylation of MLKL, thereby blocking the final execution step of necroptosis.[3]

References

The Role of GSK840 in the RIPK3/MLKL Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), and its critical role in the modulation of the RIPK3/MLKL signaling pathway, a key driver of necroptosis. This document outlines the mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to the RIPK3/MLKL Signaling Pathway and Necroptosis

Necroptosis is a form of regulated cell death that is morphologically characterized by features of necrosis, such as cell swelling and plasma membrane rupture, but is mechanistically controlled by a specific signaling cascade.[1][2] This pathway is increasingly recognized for its role in various physiological and pathological processes, including inflammation, host defense against pathogens, and ischemia-reperfusion injury.[3][4] The core of the necroptosis signaling machinery involves two key kinases: RIPK1 and RIPK3, and their substrate, the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3][5]

Under specific cellular conditions, such as Tumor Necrosis Factor (TNF) stimulation in the presence of caspase inhibitors, RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[2][3] Within this complex, RIPK3 becomes activated and subsequently phosphorylates MLKL.[6][7] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[6][8]

This compound: A Selective Inhibitor of RIPK3

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK3.[9][10] It has been instrumental in elucidating the role of RIPK3 kinase activity in necroptosis and serves as a valuable tool for studying this cell death pathway.

Mechanism of Action

This compound directly targets the kinase domain of RIPK3, thereby preventing the phosphorylation of its downstream substrate, MLKL.[9][11] By inhibiting RIPK3 kinase activity, this compound effectively blocks the execution phase of necroptosis.[10] It is important to note that while this compound is a potent inhibitor of necroptosis, at higher concentrations, it has been observed to induce apoptosis in a concentration-dependent manner.[4][12][13] This paradoxical effect is thought to be mediated by a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the subsequent activation of caspase-8.[4][14]

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound's activity.

| Parameter | Value | Species | Assay Type | Reference(s) |

| RIPK3 Binding IC50 | 0.9 nM | Human | Binding Assay | [9][10][11] |

| RIPK3 Kinase Activity IC50 | 0.3 nM | Human | Kinase Activity Assay | [9][10][11] |

| Necroptosis Inhibition | 0.01-3 µM | Human (HT-29 cells) | Cell-based TNF-induced necroptosis assay | [9][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the RIPK3/MLKL signaling pathway.

In Vitro Kinase Assay

This assay is designed to directly measure the inhibitory effect of this compound on the kinase activity of recombinant RIPK3.

Materials:

-

Recombinant human RIPK3 protein

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a multi-well plate, incubate recombinant human RIPK3 with the desired concentrations of this compound or DMSO (vehicle control) for 15 minutes at room temperature in the kinase assay buffer.[14]

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP).[14]

-

Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.[14]

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which quantifies kinase activity by measuring luminescence.[14]

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assays to Measure Necroptosis

These assays are used to assess the protective effect of this compound against necroptosis-induced cell death in a cellular context.

3.2.1. Induction of Necroptosis:

-

Culture cells (e.g., human HT-29 colon adenocarcinoma cells) in appropriate media.

-

To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 40 ng/ml), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).[4]

3.2.2. MTT Assay: This colorimetric assay measures cellular metabolic activity, which is indicative of cell viability.[1][15]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).[4]

-

Induce necroptosis as described above and incubate for a defined period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is proportional to the absorbance.

3.2.3. Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent dye that cannot cross the membrane of live cells, making it a reliable marker for cells that have lost membrane integrity, a hallmark of necroptosis.[1][6][16]

Materials:

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Following treatment with necroptotic stimuli and this compound, harvest the cells.

-

Wash the cells with PBS.

-

Resuspend the cells in a buffer containing PI.

-

Analyze the cells using a flow cytometer to quantify the percentage of PI-positive (necrotic) cells.[17]

Western Blotting for Phosphorylated MLKL (p-MLKL)

This technique is used to directly assess the phosphorylation status of MLKL, a key downstream event of RIPK3 activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with necroptotic stimuli and this compound as described previously.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.[18]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total MLKL and a loading control like β-actin.[18]

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the RIPK3/MLKL signaling pathway and a typical experimental workflow for studying the effects of this compound.

Conclusion

This compound is a powerful and specific pharmacological tool for probing the function of RIPK3 in the necroptosis pathway. Its ability to potently inhibit RIPK3 kinase activity has been crucial in confirming the central role of this kinase in driving necroptotic cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies of necroptosis and to explore the therapeutic potential of targeting the RIPK3/MLKL axis in various diseases. Further investigation into the dual role of RIPK3 in both necroptosis and apoptosis, as highlighted by the effects of this compound, will be critical for the development of safe and effective therapeutics targeting this pathway.

References

- 1. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 2. bioradiations.com [bioradiations.com]

- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 5. RIPK3 activates parallel pathways of MLKL-driven necroptosis and FADD-mediated apoptosis to protect against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RIPK3 interactions with MLKL and CaMKII mediate oligodendrocytes death in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. immune-system-research.com [immune-system-research.com]

- 11. This compound | RIP kinase | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. dovepress.com [dovepress.com]

GSK840: A Dual Modulator of Programmed Cell Death

An In-depth Technical Guide on the Core Mechanisms and Experimental Analysis of the RIPK3 Inhibitor, GSK840

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis, a form of regulated necrotic cell death. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound administration, with a focus on its impact on programmed cell death pathways. At lower concentrations, this compound effectively blocks necroptotic signaling, while at higher concentrations, it paradoxically triggers a switch to apoptosis. This document details the signaling pathways involved, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental assays to study its effects.

Introduction to this compound and Programmed Cell Death

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The two major forms of programmed cell death are apoptosis and necroptosis. Apoptosis is a caspase-dependent process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necroptosis, on the other hand, is a caspase-independent lytic form of cell death initiated by the activation of RIPK1 and RIPK3.

This compound has emerged as a valuable chemical probe to dissect the molecular mechanisms of necroptosis. It is a highly specific inhibitor of RIPK3, binding to its kinase domain and preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), a key event in the execution of necroptosis.[1][2] However, the pharmacological profile of this compound is complex, as it exhibits a concentration-dependent dual functionality.

Quantitative Data on this compound Activity

The efficacy of this compound in modulating programmed cell death has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay Type | Source |

| RIPK3 Kinase Inhibition IC50 | 0.3 nM | Recombinant human RIPK3 kinase activity assay (ADP-Glo) | [1][2][3] |

| RIPK3 Binding IC50 | 0.9 nM | Recombinant human RIPK3 kinase domain binding assay (Fluorescence Polarization) | [1][2][3] |

| RIPK3 Binding Kd | 130 nM | In vitro binding assay | [4] |

| RIPK1 Binding Kd | 12 nM | In vitro binding assay | [4] |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Effect | Source |

| Human HT-29 | TNF-induced necroptosis | Cell Viability | 0.01 - 3 µM | Concentration-dependent inhibition of necroptosis | [5] |

| Human HT-29 | TNF-induced necroptosis | Cell Viability | 3 µM | Efficiently blocked necroptosis | [6] |

| Mouse L929 | TNF-induced necroptosis | Cell Viability | >3 µM | Induction of apoptosis | [4][7] |

| Various (NIH 3T3, 3TSA, SVEC, L929) | Apoptosis Induction | Cell Viability | ~2x EC50 for necroptosis inhibition | Induction of RIPK3-mediated apoptosis | [8] |

Table 2: Cellular Activity of this compound

Signaling Pathways Modulated by this compound

Inhibition of Necroptosis

Under normal necroptotic signaling, stimuli such as Tumor Necrosis Factor (TNF) lead to the formation of a signaling complex containing RIPK1 and RIPK3. This proximity allows for the autophosphorylation and activation of RIPK3, which then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound, by directly inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and thereby halts the necroptotic cascade.

Caption: Inhibition of the Necroptotic Pathway by this compound.

Induction of Apoptosis

Paradoxically, at higher concentrations, this compound and other RIPK3 inhibitors can induce apoptosis.[4][8] This occurs through a mechanism where the binding of the inhibitor to RIPK3, independent of its kinase activity, promotes a conformational change that facilitates the recruitment of RIPK1. This leads to the assembly of a death-inducing signaling complex, known as the ripoptosome, which includes FADD and Caspase-8, ultimately leading to caspase-8 activation and apoptosis.[8]

Caption: High-Concentration this compound-Induced Apoptotic Pathway.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[1][3]

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

Cells of interest (e.g., HT-29)

-

This compound

-

TNFα, Smac mimetic, and z-VAD-FMK (for necroptosis induction)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Induce necroptosis by adding TNFα (e.g., 40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM).[9]

-

Incubate for the desired period (e.g., 24-48 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay Technical Bulletin.[5]

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a proluminescent substrate.

Materials:

-

Cells of interest

-

High concentrations of this compound (e.g., >3 µM)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with high concentrations of this compound to induce apoptosis. Include untreated and vehicle-treated controls.

-

Incubate for the desired time.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent in a volume equal to the cell culture medium in each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure luminescence.

Western Blot for Phosphorylated RIPK3 and MLKL

Principle: This technique is used to detect the phosphorylation status of RIPK3 and MLKL, which are hallmarks of necroptosis activation.

Materials:

-

Cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-RIPK3 (S227), anti-RIPK3, anti-p-MLKL (S358), anti-MLKL, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with necroptosis inducers and/or this compound.

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 15 µg of total protein per sample on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL reagent and a chemiluminescence imager.

Immunoprecipitation of the RIPK1-RIPK3 Complex

This protocol is a general guideline and may require optimization.

Principle: Immunoprecipitation is used to isolate the RIPK1-RIPK3 complex to study its formation under different conditions.

Materials:

-

Cell lysates

-

Lysis buffer (e.g., containing 0.2% NP-40)

-

Anti-RIPK1 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Lyse cells and pre-clear the lysate by centrifugation.

-

Incubate the lysate with an anti-RIPK1 antibody for 1-2 hours at 4°C with rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blot using antibodies against RIPK1 and RIPK3.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a powerful research tool for investigating the intricate regulation of programmed cell death. Its high potency and selectivity for RIPK3 make it an excellent inhibitor of necroptosis. However, researchers must be mindful of its concentration-dependent switch to an apoptosis-inducing agent. This dual functionality underscores the complex interplay between different cell death pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for scientists to design, execute, and interpret experiments aimed at further elucidating the role of RIPK3 in health and disease, and to evaluate the therapeutic potential of targeting this kinase.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. OUH - Protocols [ous-research.no]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 6. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]

- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

Investigating the Downstream Effects of GSK840 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK840 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2] Necroptosis is implicated in the pathophysiology of a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer, making RIPK3 an attractive therapeutic target. This technical guide provides an in-depth overview of the downstream cellular effects of this compound, methodologies for their investigation, and quantitative data from various cellular models.

This compound binds to the kinase domain of RIPK3 with high affinity, inhibiting its catalytic activity with an IC50 of approximately 0.3 nM in biochemical assays.[1][2] The primary and intended downstream effect of this compound is the inhibition of the necroptotic signaling cascade. However, a critical characteristic of this compound and other RIPK3 inhibitors is the induction of a secondary, concentration-dependent apoptotic response. This guide will delve into both of these key downstream effects.

Core Signaling Pathways Affected by this compound

The cellular consequences of this compound treatment are primarily centered around the modulation of two distinct cell death pathways: necroptosis and apoptosis. The specific outcome is highly dependent on the cellular context and the concentration of the inhibitor.

Inhibition of the Necroptotic Pathway

Under normal necroptotic signaling, stimuli such as tumor necrosis factor (TNF) lead to the formation of a signaling complex known as the necrosome, which includes RIPK1 and RIPK3. Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. This compound, by directly inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.

Caption: Inhibition of Necroptosis by this compound.

Concentration-Dependent Induction of Apoptosis

Paradoxically, at concentrations higher than those required to inhibit necroptosis, this compound can promote apoptosis.[3] This occurs because the binding of this compound to RIPK3 can induce a conformational change that facilitates the recruitment of RIPK1. This scaffolding function, independent of RIPK3's kinase activity, leads to the assembly of a death-inducing signaling complex (DISC) comprising FADD and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-cleavage and activation, initiating the downstream caspase cascade and culminating in apoptosis.

Caption: this compound-Induced Apoptosis Pathway.

Quantitative Data on the Downstream Effects of this compound

The following tables summarize the quantitative effects of this compound across different cellular models.

| Cell Line | Assay Type | Treatment Conditions | Measured Effect | Quantitative Value | Reference |

| Human HT-29 | Cell Viability | TNF (10 ng/ml) + zVAD-fmk (20 µM) + SMAC007 (100 nM) | Inhibition of Necroptosis | Concentration-dependent | [1] |

| Human HT-29 | Biochemical Assay | Recombinant human RIPK3 | Inhibition of kinase activity | IC50 = 0.3 nM | [1] |

| Human HT-29 | Binding Assay | Recombinant human RIPK3 | Binding affinity | IC50 = 0.9 nM | [1] |

| Mouse Retinal Ganglion Cells (in vivo) | Immunohistochemistry | Ischemia/Reperfusion + this compound (1 mM) | Reduction in PI+ (necroptotic) cells | Significant reduction vs. vehicle | [4] |

| Mouse Retinal Ganglion Cells (in vivo) | Western Blot | Ischemia/Reperfusion + this compound (1 mM) | Reduction in p-RIPK3 levels | Significant reduction vs. vehicle | [4] |

| Mouse Retinal Ganglion Cells (in vivo) | Western Blot | Ischemia/Reperfusion + this compound (1 mM) | Reduction in p-MLKL levels | Significant reduction vs. vehicle | [4] |

| NIH 3T3 | Cell Viability | Increasing concentrations of this compound | Induction of Apoptosis | Concentration-dependent cell death | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Necroptosis Inhibition Assay (Cell Viability)

This protocol is designed to quantify the ability of this compound to inhibit TNF-induced necroptosis in a human colon adenocarcinoma cell line, HT-29.

Materials:

-

HT-29 cells

-

DMEM with 10% FBS

-

Human TNF-α

-

z-VAD-fmk (pan-caspase inhibitor)

-

SMAC mimetic (e.g., Birinapant)

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (10 ng/mL), z-VAD-fmk (20 µM), and a SMAC mimetic (100 nM).

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the EC50 of this compound for necroptosis inhibition.

Caption: Workflow for Necroptosis Inhibition Assay.

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This protocol details the detection of phosphorylated RIPK3 and MLKL, key markers of necroptosome activation, in response to a necroptotic stimulus and treatment with this compound.

Materials:

-

Cell line of interest (e.g., HT-29, L929)

-

Necroptosis-inducing agents (e.g., TNF-α, z-VAD-fmk, SMAC mimetic)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-RIPK3 (Ser227), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Plate cells and treat with the necroptotic stimulus in the presence or absence of this compound for the desired time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Caspase-8 Activity Assay

This protocol measures the activity of caspase-8, the initiator caspase in the extrinsic apoptotic pathway, which is activated by high concentrations of this compound.

Materials:

-

Cell line of interest

-

High concentrations of this compound (e.g., 1-10 µM)

-

Caspase-Glo® 8 Assay System

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to attach.

-

Treat the cells with a range of high concentrations of this compound for a specified time (e.g., 6-24 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's protocol.

-

Add the Caspase-Glo® 8 Reagent to each well at a 1:1 ratio with the cell culture medium.

-

Mix the contents on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Calculate the fold-change in caspase-8 activity relative to untreated controls.

Caption: Workflow for Caspase-8 Activity Assay.

Co-Immunoprecipitation of the RIPK1-FADD-Caspase-8 Complex

This protocol is used to demonstrate the this compound-induced interaction between RIPK1, FADD, and caspase-8, which is indicative of the formation of the apoptotic signaling complex.

Materials:

-

Cell line of interest

-

High concentrations of this compound

-

Lysis buffer for co-IP (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-FADD or anti-RIPK1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Primary antibodies for detection: anti-RIPK1, anti-FADD, anti-caspase-8

Procedure:

-

Treat cells with a high concentration of this compound to induce apoptosis.

-

Lyse the cells in co-IP lysis buffer.

-

Pre-clear the lysate by incubating with magnetic beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the immunoprecipitated proteins by Western blotting using antibodies against the expected complex components (RIPK1, FADD, and caspase-8).

Conclusion

This compound is a valuable research tool for dissecting the intricate signaling pathways of necroptosis and apoptosis. Its primary role as a potent RIPK3 inhibitor makes it effective at blocking necroptotic cell death. However, researchers must be cognizant of its concentration-dependent ability to switch cellular fate towards apoptosis through a RIPK1-scaffolding mechanism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding the downstream effects of this compound in various cellular contexts. Careful consideration of the dual nature of this compound is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.

References

Understanding the Species Specificity of GSK840: A Technical Guide for Researchers

An In-depth Examination of the Differential Activity of the RIPK3 Inhibitor GSK840 in Human versus Mouse Systems

Introduction

This compound is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed cell death. Necroptosis is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases, making RIPK3 an attractive therapeutic target. However, the preclinical development and translation of RIPK3 inhibitors are critically dependent on understanding their species-specific activity. This technical guide provides a comprehensive overview of the species-dependent efficacy of this compound, focusing on its differential effects on human and mouse RIPK3. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell death, inflammation, and pharmacology.

Core Finding: Marked Species Specificity

This compound exhibits significant species specificity, demonstrating potent inhibition of human RIPK3 while being largely inactive against the mouse ortholog. This disparity is crucial for the correct design and interpretation of both in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and kinase inhibitory activity of this compound against human and mouse RIPK3.

| Parameter | Human RIPK3 | Mouse RIPK3 | Reference |

| Binding Affinity (IC50) | 0.9 nM | Inactive | [1][2] |

| Kinase Activity (IC50) | 0.3 nM | Inactive | [1][2] |

Note: While sources consistently state this compound is inactive against mouse RIPK3, a specific IC50 value is not provided in the reviewed literature. "Inactive" indicates a lack of significant inhibition at concentrations where potent human RIPK3 inhibition is observed.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used to determine its species specificity, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline the key experimental protocols used to characterize the species specificity of this compound.

RIPK3 Binding Affinity Assay (Fluorescence Polarization)

This assay directly measures the binding of this compound to the RIPK3 kinase domain.

-

Principle: A fluorescently labeled ligand (tracer) that binds to RIPK3 will have a high fluorescence polarization (FP) value due to its slow tumbling in solution when bound to the larger protein. Unlabeled this compound competes with the tracer for binding to RIPK3. As this compound displaces the tracer, the tracer's tumbling rate increases, leading to a decrease in the FP signal. The IC50 is determined by measuring the concentration of this compound required to displace 50% of the fluorescent tracer.

-

Materials:

-

Recombinant human or mouse RIPK3 kinase domain.

-

Fluorescently labeled tracer (e.g., a known ATP-competitive fluorescent probe).

-

This compound.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

384-well, low-volume, black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of recombinant RIPK3 and the fluorescent tracer.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value.

-

RIPK3 Kinase Activity Assay (ADP-Glo™)

This assay measures the enzymatic activity of RIPK3 and its inhibition by this compound.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The reaction is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

-

Materials:

-

Recombinant human or mouse RIPK3.

-

Substrate for RIPK3 (e.g., Myelin Basic Protein, MBP).

-

ATP.

-

This compound.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

384-well, white plates.

-

Luminometer.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add recombinant RIPK3 and the this compound dilution.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value.

-

Cell-Based Necroptosis Assay

This assay assesses the ability of this compound to protect cells from induced necroptosis.

-

Principle: Certain cell lines, such as human HT-29 colon adenocarcinoma cells and mouse L929 fibrosarcoma cells, can be induced to undergo necroptosis. Cell viability is measured to determine the protective effect of this compound.

-

Materials:

-

Human (e.g., HT-29) and mouse (e.g., L929) cell lines.

-

Cell culture medium and supplements.

-

Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-FMK).

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well, clear-bottom, white plates.

-

Luminometer.

-

-

Procedure:

-

Seed the human and mouse cells in separate 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Induce necroptosis by adding the combination of TNF-α, a SMAC mimetic, and z-VAD-FMK to the cells.

-

Incubate the cells for a specified time (e.g., 24 hours).

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Plot the cell viability against the this compound concentration to determine the protective effect.

-

In Vivo Studies in Humanized Mouse Models

The species specificity of this compound necessitates the use of appropriate in vivo models for efficacy testing. Standard wild-type mice are not suitable for evaluating the therapeutic potential of this compound due to its lack of activity against mouse RIPK3. To overcome this limitation, researchers have utilized "humanized" mouse models where the endogenous mouse Ripk3 gene is replaced with the human RIPK3 gene. These models allow for the in vivo assessment of this compound's engagement with its human target in a complex physiological setting.

Conclusion

This compound is a powerful tool for studying the role of RIPK3-mediated necroptosis in human disease. However, its pronounced species specificity, with potent activity against human RIPK3 and inactivity against the mouse counterpart, is a critical consideration for all experimental design. Biochemical and cell-based assays clearly demonstrate this differential activity. For in vivo evaluation, the use of humanized RIPK3 mouse models is essential to accurately assess the therapeutic potential of this compound. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound and interpret their findings in the context of its species-dependent mechanism of action.

References

A Technical Guide to GSK840: Interrogating RIPK1-Independent Necroptosis

Executive Summary

Necroptosis is a regulated form of necrotic cell death critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-like (MLKL). While the canonical pathway initiated by stimuli like TNF-α involves a RIPK1-dependent activation of RIPK3, accumulating evidence highlights the existence and importance of RIPK1-independent necroptosis pathways. These pathways, often triggered by viral components or Toll-like receptor (TLR) activation, rely on the direct activation of RIPK3. GSK840 has emerged as a potent and highly selective small-molecule inhibitor of RIPK3 kinase activity. This document provides a comprehensive technical overview of this compound's mechanism of action, its efficacy in RIPK1-independent models, and detailed experimental protocols for its application in necroptosis research.

Introduction to this compound

This compound is a small-molecule inhibitor identified as a highly potent and selective antagonist of RIPK3 kinase activity.[1] It serves as a critical chemical probe to dissect the signaling cascades of necroptosis, particularly in contexts where RIPK1's role is bypassed.

Biochemical Profile

This compound demonstrates sub-nanomolar potency against human RIPK3 in biochemical assays, effectively inhibiting its kinase activity.[1] It exhibits minimal cross-reactivity with other kinases, including the closely related RIPK1, making it a precise tool for studying RIPK3-specific functions.[1] A key characteristic of this compound is its species specificity; it is highly active against human RIPK3 but inactive in mouse cells.[1][2] This necessitates the use of human cell lines or mouse cells engineered to express human RIPK3 when studying its effects.[1]

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ (Kinase Activity) | 0.3 nM | Human | ADP-Glo | [1][3] |

| IC₅₀ (Binding) | 0.9 nM | Human | Fluorescence Polarization | [1][3] |

| Cellular Activity | Active | Human | Cell-based Necroptosis Assays | [3] |

| Cellular Activity | Inactive | Mouse | Cell-based Necroptosis Assays | [2][3] |

Signaling Pathways: RIPK1-Independent Necroptosis

RIPK1-independent necroptosis underscores the central role of RIPK3 as a convergence point for various death signals. These pathways are particularly relevant in host defense against viral infections and certain inflammatory conditions.[4] this compound directly targets the core of this machinery by inhibiting RIPK3.

TLR3 and DAI-Mediated Pathways

Two of the most well-characterized RIPK1-independent pathways are initiated by:

-

Toll-like Receptor 3 (TLR3): Activated by viral double-stranded RNA (dsRNA) or its mimic, poly(I:C), TLR3 recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF, which contains a RIP Homology Interaction Motif (RHIM), directly interacts with and activates RIPK3.[4]

-

DNA-dependent Activator of Interferon-regulatory factors (DAI): Also known as ZBP1, DAI senses viral Z-DNA and, through its RHIM domain, directly engages and activates RIPK3.[4]

In both scenarios, activated RIPK3 autophosphorylates and then recruits and phosphorylates its substrate, MLKL.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[6]

Figure 1: Signaling cascade of RIPK1-independent necroptosis and the point of inhibition by this compound.

Contrasting with RIPK1-Dependent Necroptosis

Figure 2: The canonical RIPK1-dependent necroptosis pathway for comparative purposes.

A Surprising Caveat: Induction of Apoptosis

A critical finding is that while this compound and other RIPK3 inhibitors block necroptosis at lower concentrations, they can paradoxically induce apoptosis at higher concentrations (e.g., >1 µM).[2][7] This off-target effect is still dependent on RIPK3, which acts as a scaffold to recruit RIPK1, FADD, and Caspase-8, forming an apoptosis-inducing complex.[3][7] This occurs independently of the kinase activities of RIPK1 or RIPK3 and does not involve MLKL.[3] Researchers must be mindful of this concentration-dependent switch in cell death modality.

Figure 3: High concentrations of this compound can induce RIPK3-scaffold-mediated apoptosis.

Experimental Protocols & Workflows

The following protocols are generalized from methodologies reported in the literature for studying RIPK1-independent necroptosis.[3][8][9]

General Experimental Workflow

A typical experiment to validate the effect of this compound on a RIPK1-independent pathway involves comparing it with a RIPK1 inhibitor and vehicle controls.

Figure 4: A generalized experimental workflow for testing necroptosis inhibitors.

Induction of RIPK1-Independent Necroptosis in HT-29 Cells

This protocol describes how to induce TLR3-mediated necroptosis.

-

Cell Culture: Plate human HT-29 colon adenocarcinoma cells at a density of 2 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate cells for 1-2 hours with desired concentrations of this compound (e.g., 1 nM - 1 µM), a control inhibitor (e.g., Necrostatin-1s, 10 µM), or vehicle (DMSO).

-

Necroptosis Induction: Add the pan-caspase inhibitor z-VAD-FMK to a final concentration of 20 µM to block apoptosis. Simultaneously, add poly(I:C) to a final concentration of 100 ng/mL to activate the TLR3 pathway.

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Endpoint Analysis: Proceed with analysis.

Western Blot Analysis of Necroptosis Markers

This protocol is for detecting the phosphorylation of key necroptosis proteins.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-RIPK3 (Ser227), phospho-MLKL (Ser358), total RIPK3, total MLKL, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate.

Cell Viability and Death Assays

-

Cell Viability (ATP Measurement): Use a commercial kit like CellTiter-Glo®. Add the reagent directly to wells, incubate as per the manufacturer's instructions, and measure luminescence. Data is typically normalized to the vehicle-treated, non-stimulated control group.

-

Necroptotic Cell Death (Membrane Integrity): Use Propidium Iodide (PI) staining. Add PI (final concentration 1-2 µg/mL) to the cell media. Image the cells using fluorescence microscopy. The percentage of PI-positive cells corresponds to the level of necroptotic death.

Conclusion

This compound is an indispensable tool for the study of necroptosis. Its high potency and selectivity for human RIPK3 allow for the precise interrogation of RIPK3's kinase-dependent functions. Its primary utility lies in its ability to inhibit RIPK1-independent necroptosis pathways, thereby enabling researchers to differentiate these pathways from the canonical, RIPK1-driven route. However, users must remain aware of its species-specific limitations and its paradoxical ability to induce apoptosis at high concentrations. Careful experimental design, including appropriate controls and concentration curves, is essential for interpreting results generated with this powerful chemical probe.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 5. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK840: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK840 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptosis.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for studying its effects, along with visualizations of the key signaling pathways it modulates, are presented to support further research and drug development efforts in areas where necroptosis plays a significant pathological role, such as inflammatory diseases and ischemic injury.[3][5]

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a well-defined chemical structure. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate | [6] |

| Synonyms | GSK'840 | [1][2] |

| Molecular Formula | C₂₁H₂₃N₃O₃ | [1] |

| Molecular Weight | 365.43 g/mol | [1][2] |

| CAS Number | 2361146-30-5 | [6] |

| Appearance | Solid powder | |

| Solubility | DMSO: ≥ 60 mg/mL (164.2 mM) | [4] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.5 mg/mL (6.84 mM) | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of RIPK3 kinase activity. It binds to the kinase domain of RIPK3, preventing its autophosphorylation and subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-like protein (MLKL).[5] This action effectively blocks the execution of the necroptotic cell death pathway.

Potency and Selectivity

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays.

| Assay Type | Target | IC₅₀ Value | Reference(s) |

| Kinase Inhibition Assay | Human RIPK3 | 0.3 nM | [1][2][3][4] |

| Binding Assay | Human RIPK3 | 0.9 nM | [1][2][3][4] |

This compound exhibits high selectivity for RIPK3 and does not significantly inhibit the activity of RIPK1.[3] However, it is important to note that this compound shows species-specific activity, being active in human cells but not in mouse cells.[3]

Signaling Pathways

This compound primarily modulates the necroptosis signaling pathway. Under certain conditions, particularly at higher concentrations, it has also been observed to induce apoptosis.

Necroptosis is a form of programmed cell death that is initiated by various stimuli, including Tumor Necrosis Factor (TNF). In the presence of caspase inhibitors, TNF receptor activation leads to the formation of a signaling complex containing RIPK1 and RIPK3. This compound inhibits the kinase activity of RIPK3, preventing the phosphorylation of MLKL and the subsequent steps of necroptosis.

At concentrations higher than those required for necroptosis inhibition, this compound can paradoxically induce apoptosis.[7][8] This off-target effect is mediated by the interaction of this compound with RIPK3, which triggers the recruitment of RIPK1 and the subsequent activation of Caspase-8, leading to apoptotic cell death.[8]

Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of this compound.

Biochemical Assays

This assay quantifies the kinase activity of RIPK3 by measuring the amount of ADP produced during the phosphorylation of a substrate.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.

-

Methodology:

-

Recombinant human RIPK3 is incubated with this compound at various concentrations in an assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT).[9]

-

The kinase reaction is initiated by the addition of ATP (e.g., 50 µM) and a suitable substrate like Myelin Basic Protein (MBP) (e.g., 20 µM).[9]

-

The reaction is allowed to proceed at room temperature for a defined period (e.g., 2 hours).[9]

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.

-

This assay measures the binding affinity of this compound to the RIPK3 kinase domain.

-

Principle: Fluorescence Polarization (FP) measures the change in the apparent size of a fluorescent molecule. A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (RIPK3), the complex tumbles more slowly, leading to an increase in polarization.

-

Methodology:

-

A fluorescently labeled tracer that binds to the RIPK3 kinase domain is used.

-

Recombinant human RIPK3 is incubated with the tracer at a fixed concentration.

-

This compound at various concentrations is added to compete with the tracer for binding to RIPK3.

-

The fluorescence polarization is measured using a suitable plate reader.

-

A decrease in polarization indicates displacement of the tracer by this compound. The IC₅₀ value is determined from the competition curve.

-

Cell-Based Assays

This assay is used to assess the ability of this compound to inhibit necroptosis in a human cell line.

-

Cell Line: Human colorectal adenocarcinoma HT-29 cells, which are known to undergo necroptosis.[10]

-

Methodology:

-

HT-29 cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with this compound at various concentrations for a specified time (e.g., 1-2 hours).

-

Necroptosis is induced by treating the cells with a combination of TNFα (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).[8][11]

-

After an incubation period (e.g., 6-24 hours), cell viability is assessed using methods such as CellTiter-Glo® or by measuring lactate dehydrogenase (LDH) release.

-

In Vivo and Ex Vivo Models

This model is used to evaluate the neuroprotective effects of this compound in an in vivo setting of ischemic injury.[5][12]

-

Animal Model: C57BL/6J mice.[5]

-

Methodology:

-

Mice are anesthetized, and retinal ischemia is induced by elevating the intraocular pressure (IOP) for a defined period (e.g., 60 minutes).[1]

-

This compound or vehicle is administered, for example, via intravitreal injection, immediately after reperfusion.[1]

-

At various time points post-I/R, retinal function can be assessed by electroretinography (ERG), and retinal structure can be analyzed by optical coherence tomography (OCT) and histology.[5][12]

-

Necroptosis of retinal ganglion cells (RGCs) can be quantified by immunofluorescence staining for markers like Tuj1 (for RGCs) and propidium iodide (PI) for dead cells.[1]

-

This technique is used to measure the activation of the necroptosis pathway by detecting the phosphorylated forms of RIPK3 and MLKL.

-

Principle: Phosphorylation of RIPK3 and MLKL are key events in the activation of the necroptosis pathway. Western blotting with phospho-specific antibodies allows for the detection of these activated proteins.

-

Methodology:

-

Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of RIPK3 and MLKL.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

Conclusion

This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in health and disease. Its high potency and selectivity make it a suitable compound for in vitro and, with consideration of its species specificity, in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting necroptosis. Researchers should remain mindful of the concentration-dependent dual effects of this compound, where it can inhibit necroptosis at lower concentrations and induce apoptosis at higher concentrations.

References

- 1. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. ADP-Glo™ Kinase Assay [promega.kr]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 10. This compound | RIP kinase | TargetMol [targetmol.com]

- 11. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

GSK840: A Technical Guide to its Role in a Model of Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK840 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis.[1] Necroptosis is a form of regulated, inflammatory cell death implicated in the pathogenesis of numerous inflammatory conditions, including ischemia-reperfusion injury, pancreatitis, and Crohn's disease.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in a preclinical model of inflammatory retinal injury, and detailed experimental protocols for its use and evaluation.

Core Mechanism of Action: Inhibition of RIPK3

This compound exerts its biological effects through the direct inhibition of RIPK3 kinase activity. This prevents the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), a critical downstream event in the necroptosis signaling cascade. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and the release of damage-associated molecular patterns (DAMPs), which in turn propagates inflammation.

A significant characteristic of this compound is its species-specific activity; it is potent against human RIPK3 but inactive against the murine ortholog.[1] This necessitates the use of humanized cellular systems or careful consideration in the interpretation of data from murine models that do not express human RIPK3.

Quantitative Potency of this compound

The inhibitory potency of this compound against human RIPK3 has been determined through in vitro biochemical assays.

| Assay Type | Target | IC50 (nM) | Reference |

| ADP-Glo Kinase Assay | Recombinant Human RIPK3 Kinase Activity | 0.3 | [1] |

| Fluorescence Polarization Binding Assay | Recombinant Human RIPK3 Kinase Domain | 0.9 | [1] |

This compound in a Model of Inflammatory Retinal Injury

A key application of this compound has been demonstrated in a mouse model of retinal ischemia-reperfusion (IR) injury, a condition characterized by neuronal cell death and inflammation.[3] In this model, this compound was shown to be neuroprotective by inhibiting necroptosis of retinal ganglion cells (RGCs).

In Vivo Model: Murine Retinal Ischemia-Reperfusion Injury

Experimental Protocol:

-

Animal Model: Adult C57BL/6J mice are used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Induction of Ischemia: The anterior chamber of one eye is cannulated with a 30-gauge needle connected to a saline reservoir. The intraocular pressure is raised to 120 mmHg for 60 minutes by elevating the reservoir. Ischemia is confirmed by the whitening of the iris and loss of the red reflex.

-

Reperfusion: After 60 minutes, the needle is withdrawn to allow for retinal reperfusion.

-

This compound Administration: Immediately following reperfusion, 2 µL of this compound (dissolved in DMSO and diluted in saline to final concentrations of 0.5, 1, or 5 µM) or vehicle is administered via intravitreal injection.

-

Outcome Measures: Retinal function is assessed by electroretinography (ERG). Retinal structure and cell death are evaluated using optical coherence tomography (OCT), histology (H&E staining), and immunofluorescence for markers of necroptosis (e.g., p-RIPK3, p-MLKL) and RGCs (e.g., Brn3a). Necroptotic cell death is quantified using propidium iodide (PI) staining.

Quantitative Data from the Retinal IR Model:

| Parameter | Treatment Group | Result |

| Necroptotic RGCs (PI+ cells) | IR + Vehicle | Significant increase in PI+ RGCs |

| IR + this compound | Significant reduction in the number of PI+ RGCs | |

| p-RIPK3 Protein Levels | IR + Vehicle | Increased levels in the retina |

| IR + this compound | Reduced levels of p-RIPK3 in the retina | |

| p-MLKL Protein Levels | IR + Vehicle | Increased levels in the retina |

| IR + this compound | Reduced levels of p-MLKL in the retina |

In Vitro Model: Oxygen and Glucose Deprivation/Reoxygenation (OGDR) in RGCs

Experimental Protocol:

-

Cell Culture: Primary RGCs are isolated from neonatal mice and cultured.

-

OGDR Induction: To mimic ischemic conditions, cultured RGCs are washed and incubated in a glucose-free medium in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 2 hours.

-

Reoxygenation: Following the 2-hour deprivation, the cells are returned to a normal glucose-containing medium and normoxic conditions for a designated period.

-

This compound Treatment: this compound is added to the culture medium at the onset of reoxygenation at concentrations ranging from 0.01 to 3 µM.

-

Outcome Measures: Cell viability is assessed using assays such as MTT or LDH release. Necroptosis is quantified by PI staining and flow cytometry. Protein levels of key necroptosis pathway components (RIPK3, MLKL, and their phosphorylated forms) are measured by Western blot and immunocytochemistry.

Quantitative Data from the OGDR Model:

| Parameter | Treatment Group | Result |

| RGC Viability | OGDR + Vehicle | Significant decrease in cell viability |

| OGDR + this compound | Concentration-dependent increase in RGC viability | |

| Necroptotic RGCs (PI+ cells) | OGDR + Vehicle | Significant increase in PI+ cells |

| OGDR + this compound | Concentration-dependent decrease in PI+ cells | |

| p-RIPK3 and p-MLKL Levels | OGDR + Vehicle | Increased levels of phosphorylated RIPK3 and MLKL |

| OGDR + this compound | Reduced levels of phosphorylated RIPK3 and MLKL |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK840 Administration in In Vivo Mouse Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and dosage of GSK840, a potent and selective RIPK3 inhibitor, in in vivo mouse models.

Introduction

This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptosis, a form of programmed cell death.[1][2][3] Necroptosis is implicated in the pathophysiology of various inflammatory diseases, making RIPK3 an attractive therapeutic target.[3] this compound inhibits RIPK3 kinase activity with high potency, blocking the necroptotic signaling pathway.[1][2] While some reports suggest species-specific activity of this compound, with higher potency in human cells compared to mouse cells, successful application in a mouse model of retinal ischemia/reperfusion has been demonstrated, highlighting its potential for in vivo studies in specific contexts.[3][4]

Mechanism of Action

This compound specifically targets the kinase domain of RIPK3, preventing its phosphorylation and subsequent activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein in the necroptosis pathway.[4] This inhibition ultimately blocks the inflammatory cell death process.

Signaling Pathway Diagram

Caption: The RIPK3 signaling pathway leading to necroptosis and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of this compound in a mouse model of retinal ischemia/reperfusion.[4]

| Parameter | Details | Reference |

| Animal Model | C57BL/6J mice | [4] |

| Disease Model | Retinal Ischemia/Reperfusion (IR) | [4] |

| Compound | This compound | [4] |

| Vehicle | Dimethyl sulfoxide (DMSO) | [4] |

| Administration Route | Intravitreal injection | [4] |

| Dosage Concentrations | 0.5 mM, 1 mM, and 5 mM | [4] |

| Injection Volume | 2 µL | [4] |

| Timing of Administration | Immediately after reperfusion | [4] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Microliter syringe

Protocol:

-

Based on the desired final concentrations (e.g., 0.5, 1, and 5 mM), calculate the required amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of sterile DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Prepare fresh on the day of the experiment.

In Vivo Administration Protocol: Intravitreal Injection in a Mouse Model of Retinal Ischemia/Reperfusion

This protocol is adapted from a study by Wen et al. (2023).[4]

Materials:

-

C57BL/6J mice

-

Anesthetic (e.g., 1% pentobarbital sodium)

-

Topical corneal anesthetic (e.g., 0.5% tetracaine)

-

Pupil dilator (e.g., tropicamide phenylephrine)

-

Sterile saline solution

-

32-gauge needle and syringe

-

Microliter syringe (for this compound injection)

-

Prepared this compound solution (0.5, 1, or 5 mM in DMSO) or vehicle (DMSO)

Procedure:

-

Anesthesia and Pupil Dilation: Anesthetize the mice via intraperitoneal injection of 1% pentobarbital sodium (50 mg/kg). Apply a topical anesthetic to the cornea and dilate the pupils.[4]

-

Induction of Retinal Ischemia: To induce ischemia, infuse sterile saline solution into the anterior chamber of the right eye using a 32-gauge needle to increase the intraocular pressure to 110 mm Hg for 60 minutes. The contralateral eye can serve as a non-ischemic control.[4]

-

Reperfusion: After 60 minutes, withdraw the needle to allow for retinal reperfusion.

-

This compound Administration: Immediately following reperfusion, perform an intravitreal injection of 2 µL of the prepared this compound solution (at 0.5, 1, or 5 mM) or the vehicle control (DMSO) using a microliter syringe.[4]

-

Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and any signs of distress.

-

Endpoint Analysis: At predetermined time points following the procedure, tissues can be collected for analysis (e.g., histology, Western blot, immunofluorescence) to assess the effects of this compound.[4]

Experimental Workflow Diagram

Caption: Experimental workflow for this compound administration in a mouse model of retinal ischemia/reperfusion.

Important Considerations

-

Vehicle and Solubility: this compound is typically dissolved in DMSO for in vivo use.[4] For other administration routes, alternative vehicle formulations may be necessary and should be optimized. Formulations including PEG300, Tween-80, and saline, or SBE-β-CD have been suggested for other small molecules and may be adaptable for this compound.

-

Species Specificity: As noted, there is evidence suggesting that this compound is more potent in human cells than in murine cells.[3] Researchers should carefully consider this when designing experiments and interpreting results in mouse models. The successful use of this compound in the retinal ischemia/reperfusion model suggests that at sufficient local concentrations, it can be effective.[4]

-

Dose-Response and Toxicity: It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound in the specific mouse model being used. Higher concentrations of some RIPK3 inhibitors have been reported to induce apoptosis, so careful dose selection is critical to avoid off-target effects.[5]

-